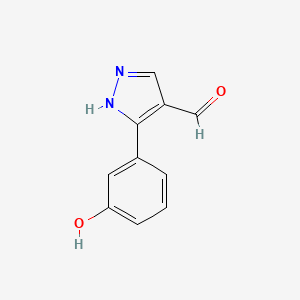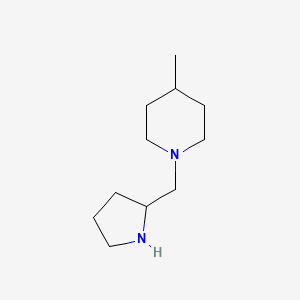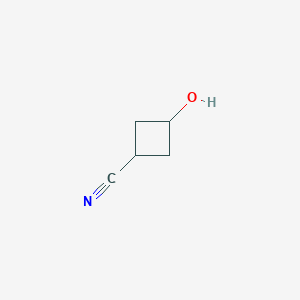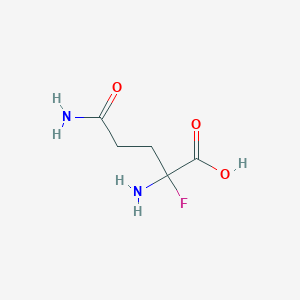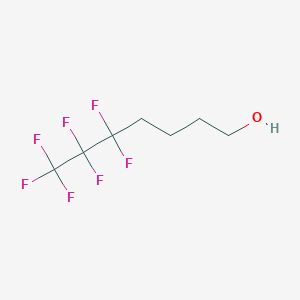![molecular formula C7H3F3N4O2 B3043588 8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 886762-58-9](/img/structure/B3043588.png)
8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Vue d'ensemble
Description
“8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H3F3N4O2 and a molecular weight of 232.12 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine .Molecular Structure Analysis
The molecular structure of “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The natural bond orbitals calculations can be carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory .Chemical Reactions Analysis
Triazole compounds, including “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are also involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” can be analyzed using various methods. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP) in the sitagliptin phosphate monohydrate active pharmaceutical ingredient .Applications De Recherche Scientifique
Synthesis and Structural Characterization
A study by Yang et al. (2015) details the synthesis of novel derivatives of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, which were characterized using NMR, MS, and elemental analysis techniques. Although these compounds showed weak antifungal activity, their synthesis process is significant for understanding the chemical properties of this class of compounds (Yang et al., 2015).
Antifungal and Antibacterial Properties
A number of studies have investigated the antifungal and antibacterial properties of 1,2,4-triazolo[4,3-a]pyridine derivatives. For instance, a 2018 study by Wang et al. demonstrated that certain derivatives of this compound exhibit antifungal activities against various pathogens (Wang et al., 2018). Additionally, Sadana et al. (2003) found that certain derivatives, particularly 1-(5'-Nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline, show substantial antibacterial activity against certain strains of bacteria, surpassing some commercial antibiotics in effectiveness (Sadana et al., 2003).
Herbicidal Activities
Liu et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]pyridine derivatives and tested their herbicidal activities. They found that some of these compounds showed high effectiveness against various weeds, suggesting potential applications as herbicides (Liu et al., 2015).
Crystal Structure Analysis
Several studies have focused on the crystal structure of these compounds, which is crucial for understanding their chemical and biological properties. For example, Mu et al. (2015) characterized the crystal structure of a derivative, providing insights into its molecular configuration and potential interactions (Mu et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Biochemical Pathways
Similar compounds have shown antibacterial activities , suggesting that they may interfere with bacterial growth and reproduction.
Result of Action
Similar compounds have shown to have antibacterial activities , suggesting that they may inhibit the growth of bacteria.
Orientations Futures
The future directions of “8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-a]pyridine-based drugs for the treatment of multifunctional diseases could be a promising direction .
Propriétés
IUPAC Name |
8-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-4(14(15)16)2-1-3-13(5)6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVEPAFUXOWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



